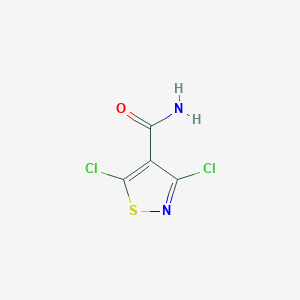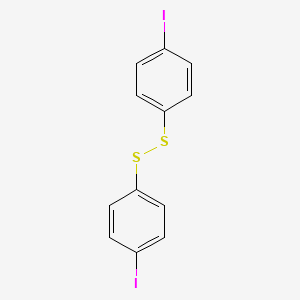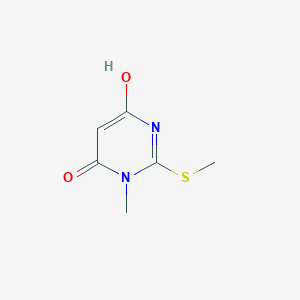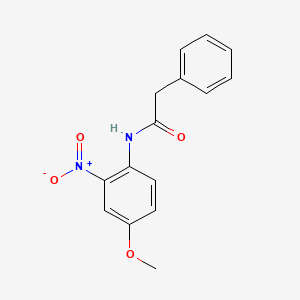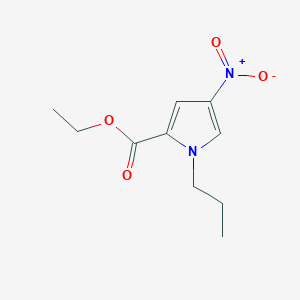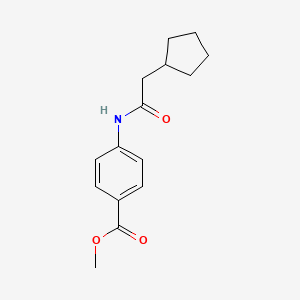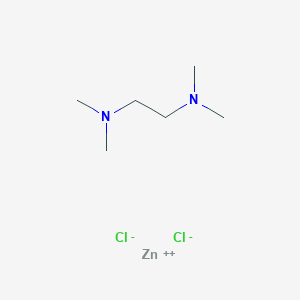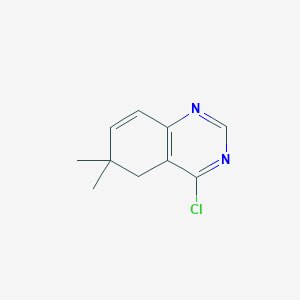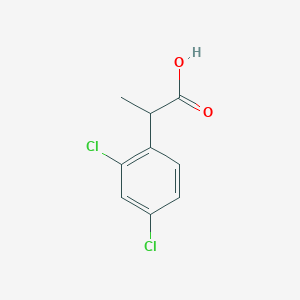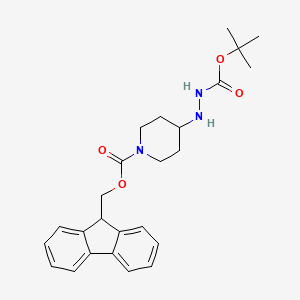![molecular formula C12H18ClN3O2S B8771331 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine](/img/structure/B8771331.png)
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine is a chemical compound that features a piperazine ring substituted with a 6-chloropyridin-3-ylsulfonyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 4-(propan-2-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane . The mixture is stirred at low temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
作用機序
The mechanism of action of 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- N-[(6-Chloropyridin-3-yl)methyl]methylamine
Uniqueness
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine is unique due to the presence of both a sulfonyl group and an isopropyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H18ClN3O2S |
|---|---|
分子量 |
303.81 g/mol |
IUPAC名 |
1-(6-chloropyridin-3-yl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C12H18ClN3O2S/c1-10(2)15-5-7-16(8-6-15)19(17,18)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3 |
InChIキー |
KBEVORJYGNBWMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

